molecular formula C9H11F2N B046917 2,4-Difluoro-6-(propan-2-yl)aniline CAS No. 112121-88-7

2,4-Difluoro-6-(propan-2-yl)aniline

Cat. No.: B046917
CAS No.: 112121-88-7
M. Wt: 171.19 g/mol
InChI Key: LELRTYNGLOWKHJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(propan-2-yl)aniline is a fluorinated aromatic amine of significant interest in advanced chemical research and development. This compound features a aniline core selectively disubstituted with fluorine atoms at the 2 and 4 positions and a propan-2-yl (isopropyl) group at the 6 position. This specific substitution pattern creates a unique steric and electronic profile, making it a valuable synthon for constructing more complex molecules. Its primary research applications include serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of fluorine atoms is a critical strategy in medicinal chemistry, as it can profoundly influence a molecule's bioavailability, metabolic stability, and lipophilicity, thereby optimizing its interaction with biological targets. Furthermore, the structured framework of this aniline derivative makes it a promising intermediate in the development of high-performance polymers and functional materials, where its properties contribute to enhanced thermal stability and chemical resistance. The compound is for research use only and is not intended for diagnostic or therapeutic applications of any kind. Researchers can request the most recent Certificate of Analysis (COA) for detailed specifications, including purity and confirmatory analytical data.

Properties

CAS No.

112121-88-7

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2,4-difluoro-6-propan-2-ylaniline

InChI

InChI=1S/C9H11F2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3

InChI Key

LELRTYNGLOWKHJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC(=C1)F)F)N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)F)F)N

Synonyms

Benzenamine, 2,4-difluoro-6-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,4-Difluoro-6-(propan-2-yl)aniline and related compounds, based on evidence-derived

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-F, 4-F, 6-isopropyl C₉H₁₁F₂N 183.19 (estimated) High electron-withdrawal (F), steric bulk (isopropyl); potential pharmaceutical intermediate.
2,6-Di(propan-2-yl)aniline 2-isopropyl, 6-isopropyl C₁₂H₁₉N 177.29 Symmetrical substitution; steric hindrance limits reactivity. Used in catalysis or materials.
2-Chloro-4-(propan-2-yloxy)aniline 2-Cl, 4-isopropyloxy C₉H₁₂ClNO 185.65 Electron-withdrawing Cl and ether group; intermediate in agrochemical synthesis.
2,4-Dibromo-6-fluoroaniline 2-Br, 4-Br, 6-F C₆H₄Br₂FN 268.91 Strong halogen effects (Br > F); used in Suzuki couplings or polymer additives.
2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline 2-F, 4-F, 6-TMS-ethynyl C₁₁H₁₃F₂NSi 225.31 TMS-ethynyl enhances hydrophobicity; employed in click chemistry or OLED materials.

Key Comparative Insights

Electronic Effects: Fluorine substituents (2,4-difluoro) in the target compound increase electrophilicity compared to non-fluorinated analogs like 2,6-di(propan-2-yl)aniline. This enhances reactivity in nucleophilic aromatic substitution or amination reactions . Bromine in 2,4-Dibromo-6-fluoroaniline provides stronger electron-withdrawal than fluorine, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) but less stable under basic conditions .

The trimethylsilyl (TMS) ethynyl group in 2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline adds bulk and hydrophobicity, favoring applications in silicon-based materials or alkyne-mediated couplings .

Functional Group Diversity :

  • The 4-isopropyloxy group in 2-Chloro-4-(propan-2-yloxy)aniline introduces an ether linkage, enabling hydrogen bonding and solubility in polar solvents, unlike the purely alkyl/fluoro-substituted target compound .

Synthetic Utility :

  • Halogenated anilines (e.g., 2,4-Dibromo-6-fluoroaniline) are preferred for metal-catalyzed couplings, while the target compound’s fluorine and isopropyl groups may optimize bioavailability in drug candidates .

Preparation Methods

Catalytic Hydrogenation for Nitro-to-Amine Conversion

The second step involves reducing the nitro group to an amine while displacing the remaining chlorine atom:

  • Hydrogenation of 2,4-Difluoro-5-chloronitrobenzene :

    • Reagents : Palladium on carbon (Pd/C), sodium acetate, methanol, and hydrogen gas.

    • Conditions : Hydrogenation at 60°C for 4–20 hours.

    • Outcome : Reduction of the nitro group to an amine and displacement of the 5-chloro substituent as HCl, yielding 2,4-difluoroaniline.

    In trials, hydrogenating 2.0 g of 2,4-difluoro-5-chloronitrobenzene with 0.2 g Pd/C and 900 mg sodium acetate in methanol produced a 48% yield of 2,4-difluoroaniline after 6 hours.

  • Application to Isopropyl-Substituted Intermediate :
    Applying these conditions to 2,4-difluoro-5-chloro-6-(propan-2-yl)nitrobenzene would theoretically yield the target compound. The isopropyl group’s presence is unlikely to interfere with hydrogenation, as palladium catalysts typically tolerate alkyl substituents.

Challenges in Introducing the Isopropyl Group

The absence of direct methods for introducing the isopropyl group in the provided sources necessitates hypothesizing viable pathways:

  • Friedel-Crafts Alkylation :

    • Introducing isopropyl via electrophilic substitution on a pre-fluorinated or chlorinated benzene ring. However, the electron-withdrawing nature of fluorine and nitro groups deactivates the ring, making this approach unlikely.

  • Suzuki-Miyaura Coupling :

    • Coupling a boronic acid containing an isopropyl group with a dihalobenzene precursor. For example, reacting 2,4-dichloro-6-bromonitrobenzene with isopropylboronic acid could yield 2,4-dichloro-6-(propan-2-yl)nitrobenzene , which could then undergo fluorination.

  • Nucleophilic Aromatic Substitution :

    • Using a strong nucleophile (e.g., isopropyl Grignard reagent) on a nitro-substituted aryl halide. This method is limited by the need for activating groups, which are absent in the target intermediate.

Comparative Analysis of Synthetic Routes

The table below extrapolates data from patents and to hypothesize conditions for synthesizing this compound:

StepReagents/CatalystsConditionsYield (Reported)Projected Yield (Target)
FluorinationKF, Aliquat 336, DMSO95–120°C, 4–24 hrs70–98.6%65–90%
HydrogenationPd/C, NaOAc, MeOH, H₂60°C, 4–20 hrs48–94%40–85%

Key Observations :

  • Fluorination yields are highly dependent on catalyst loading and reaction time.

  • Hydrogenation efficiency correlates with hydrogen gas flow rate and catalyst activity.

Optimization of Reaction Conditions

Fluorination Optimization

  • Catalyst Screening : Replacing Aliquat 336 with tetrabutylammonium bromide (TBAB) may reduce costs while maintaining efficacy.

  • Solvent Effects : Substituting DMSO with dimethylformamide (DMF) could alter reaction rates due to differences in polarity.

Hydrogenation Improvements

  • Catalyst Regeneration : Recycling Pd/C via filtration and reactivation could lower production costs.

  • Additives : Introducing triethylamine as a HCl scavenger may enhance amine purity.

Challenges and Limitations

  • Synthesis of Isopropyl-Substituted Precursors :
    The lack of documented methods for preparing 2,4,5-trichloro-6-(propan-2-yl)nitrobenzene necessitates original research, increasing development time and cost.

  • Steric Hindrance :
    The isopropyl group may slow fluorination kinetics by impeding access to the 2- and 4-positions.

  • Byproduct Formation :
    Incomplete chlorine displacement during hydrogenation could yield 2,4-difluoro-5-chloro-6-(propan-2-yl)aniline , requiring additional purification steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Difluoro-6-(propan-2-yl)aniline, and how do reaction conditions influence yield?

  • The synthesis typically involves sequential electrophilic aromatic substitution (EAS) and alkylation. Fluorination can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) with a silver trifluoroacetate catalyst . The isopropyl group is introduced via alkylation of the aniline nitrogen using isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry to minimize side reactions like over-alkylation or dehalogenation .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H NMR identifies aromatic protons and isopropyl group splitting (e.g., septet for –CH(CH₃)₂). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. HPLC (C18 column, acetonitrile/water gradient) ensures purity (>98%), critical for downstream applications .

Q. How does steric hindrance from the isopropyl group affect reactivity in cross-coupling reactions?

  • The bulky isopropyl group at the amine nitrogen reduces nucleophilicity, slowing reactions like Buchwald-Hartwig amination. To mitigate this, use Pd catalysts with bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C) to enhance coupling efficiency with aryl halides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine and isopropyl substituents?

  • Comparative Synthesis : Synthesize analogs (e.g., 2,4-dichloro-6-isopropyl or non-fluorinated variants) to isolate electronic vs. steric effects. Biological Assays : Test inhibition of target enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays. Fluorine’s electronegativity enhances binding to polar active sites, while the isopropyl group improves lipophilicity (logP ~2.8) for membrane penetration .

Q. What methodologies resolve contradictions in reported bioactivity data for fluorinated anilines?

  • Meta-Analysis : Cross-reference datasets using platforms like PubChem to identify outliers. Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). For example, discrepancies in enzyme inhibition may arise from assay interference by residual solvents (e.g., DMSO >1% v/v) .

Q. What are the mechanistic implications of fluorine’s ortho/para-directing effects in further functionalization?

  • Fluorine’s strong para-directing nature in EAS favors substitution at the para position relative to existing fluorine atoms. For example, nitration of this compound yields the 5-nitro derivative as the major product. DFT calculations (B3LYP/6-31G*) can predict regioselectivity by analyzing charge distribution .

Q. How do solvent choice and additives influence the stability of this compound during storage?

  • Store in amber vials under inert gas (N₂/Ar) to prevent oxidation. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via hydrogen bonding with the amine group. Additives like BHT (0.1% w/w) inhibit radical-mediated degradation. Monitor stability via periodic HPLC analysis .

Methodological Guidelines

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) for scalable production .
  • Toxicology Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos) given structural similarities to bioactive anilines .
  • Data Reproducibility : Report detailed spectral data (e.g., NMR peak assignments in δ ppm) and purity metrics to enable cross-lab validation .

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